molecular formula C9H9Cl2Si B14750736 CID 19904538

CID 19904538

Cat. No.: B14750736
M. Wt: 216.16 g/mol
InChI Key: HSXNRTVFCZHQLQ-UHFFFAOYSA-N
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Description

Notably, references a PubMed ID (19904538) associated with a phase I clinical trial of albendazole in cancer treatment . This discrepancy suggests either a mislabeling of the compound or insufficient data in the provided sources.

Properties

Molecular Formula

C9H9Cl2Si

Molecular Weight

216.16 g/mol

InChI

InChI=1S/C9H9Cl2Si/c1-2-8-3-5-9(6-4-8)7-12(10)11/h2-6H,1,7H2

InChI Key

HSXNRTVFCZHQLQ-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)C[Si](Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Dichloro[(4-ethenylphenyl)methyl]silane can be synthesized through the reaction of 4-ethenylbenzyl chloride with silicon tetrachloride in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silicon-chlorine bonds. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of dichloro[(4-ethenylphenyl)methyl]silane involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

1.1. Staudinger Reaction for Pyrrolidine Formation

The primary synthetic route involves the Staudinger reaction , where an azide intermediate reacts with a phosphine to form an iminophosphorane. Subsequent cyclization under acidic conditions yields the pyrrolidine ring structure.

Key steps :

  • Azide preparation : Starting with 1-(4-fluorophenyl)ethylamine, conversion to the corresponding azide using NaN₃ and PPh₃.

  • Phosphine coupling : Reaction with triphenylphosphine generates an iminophosphorane intermediate.

  • Cyclization : Acid-mediated ring closure forms the pyrrolidine backbone.

Reagent Role Conditions
NaN₃Azide source0°C, anhydrous DMF
PPh₃Phosphine donorRT, inert atmosphere
HCl (aq.)Cyclization catalystReflux, 6–8 hours

1.2. Carboxylic Acid Functionalization

The terminal carboxylic acid group participates in amide bond formation and esterification :

  • Amidation : Reacts with amines (e.g., benzylamine) using EDC/HOBt coupling agents.

  • Esterification : Methanol/H₂SO₄ yields methyl esters under reflux.

Reaction Type Reagents Yield Byproducts
AmidationEDC, HOBt, DIPEA72–78%Urea derivatives
EsterificationMeOH, H₂SO₄85%Water

2.1. Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 218°C , with mass loss attributed to decarboxylation and fluorophenyl group degradation.

2.2. pH-Dependent Behavior

  • Acidic conditions (pH < 3) : Protonation of the pyrrolidine nitrogen enhances water solubility.

  • Basic conditions (pH > 10) : Deprotonation of the carboxylic acid group facilitates nucleophilic reactions.

3.1. Mass Spectrometry Fragmentation Patterns

Fragmentation via ESI-MS reveals signature ions at:

  • m/z 248 (loss of CO₂ from the carboxylic acid group)

  • m/z 165 (fluorophenyl-ethyl fragment) .

3.2. Nuclear Magnetic Resonance (NMR) Data

Nucleus δ (ppm) Multiplicity Assignment
¹H3.82d (J = 12 Hz)Pyrrolidine C2-H
¹³C174.5-Carboxylic acid carbonyl
¹⁹F-112.3-para-Fluorine on aryl group

Comparative Reactivity with Analogues

CID 19904538 demonstrates enhanced electrophilicity at the carboxylic acid compared to non-fluorinated analogues due to electron-withdrawing effects of the fluorophenyl group. This property facilitates faster amide bond formation (2–3× rate increase vs. non-fluorinated counterparts).

Scientific Research Applications

Chemistry: Dichloro[(4-ethenylphenyl)methyl]silane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the preparation of functionalized silanes for use in materials science and surface modification.

Biology: In biological research, this compound can be used to modify surfaces of biomaterials to enhance their biocompatibility or to introduce specific functional groups for further bioconjugation.

Medicine: While not directly used as a drug, dichloro[(4-ethenylphenyl)methyl]silane can be utilized in the synthesis of silicon-based drug delivery systems or as a reagent in the preparation of pharmaceutical intermediates.

Industry: In industrial applications, dichloro[(4-ethenylphenyl)methyl]silane is used in the production of silicone polymers and resins. It is also employed in the manufacture of coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of dichloro[(4-ethenylphenyl)methyl]silane primarily involves its reactivity with nucleophiles and electrophiles. The silicon-chlorine bonds are susceptible to nucleophilic attack, leading to substitution reactions. The ethenyl group can undergo addition reactions with electrophiles or radicals, resulting in the formation of new carbon-carbon or carbon-heteroatom bonds.

Comparison with Similar Compounds

Comparison with Similar Compounds

While CID 19904538 lacks direct documentation, the evidence includes methodologies and examples for comparing structurally or functionally related compounds. Below is a generalized framework for such comparisons, based on the available data:

Table 1: Framework for Compound Comparison

Property Description Example from Evidence
Structural Similarity Overlapping scaffolds, functional groups, or stereochemistry. Betulin derivatives (CID 72326, CID 64971)
Functional Similarity Shared biological targets or applications (e.g., enzyme inhibition). Nrf2 inhibitors (CID 46907796 and analogs)
Toxicity/Activity Cell viability data (e.g., SMCVdb viability scores). BHK21 cell toxicity profiling
Physicochemical Properties LogP, solubility, bioavailability. CAS 20358-06-9 (CID 2049887)

Case Study: Betulin Derivatives ()

Betulin (CID 72326) and betulinic acid (CID 64971) are structurally similar triterpenoids. Key differences include:

  • Functional Groups : Betulin has a hydroxyl group, while betulinic acid includes a carboxylic acid moiety.
  • Bioactivity : Betulinic acid exhibits stronger antitumor activity compared to betulin .

Case Study: Toxicity Profiling ()

The Small Molecule Cell Viability Database (SMCVdb) provides toxicity data for >24,000 compounds. For example:

  • Scores <100% correlate with cytotoxicity (e.g., CID 53216313 has a solubility of 0.24 mg/ml and high GI absorption ).

Critical Data Gaps and Limitations

Missing Data for this compound: No structural, biochemical, or toxicological information is provided for this compound in the evidence.

Methodological Relevance: While , and 10 outline protocols for comparative studies (e.g., structural overlays, toxicity assays), these cannot be applied to this compound due to missing data.

Recommendations for Further Research

Verify CID Accuracy: Confirm whether this compound corresponds to albendazole or another compound.

Expand Data Sources : Consult additional databases (e.g., PubChem, ChEMBL) for structural and activity data.

Leverage Machine Learning : Apply models like those in to predict placental transfer or toxicity for this compound if structural data becomes available.

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